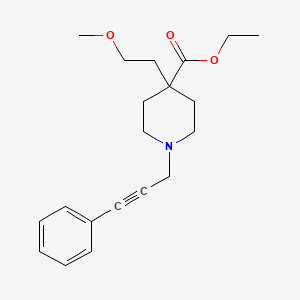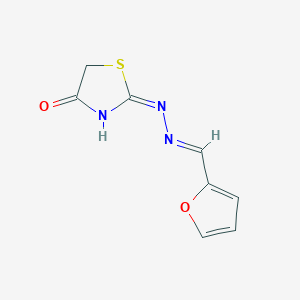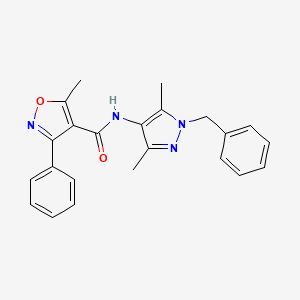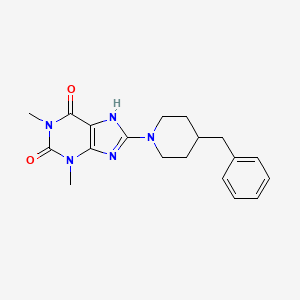![molecular formula C18H13Cl3N2O2S B6023139 2-(2-chlorophenoxy)-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6023139.png)
2-(2-chlorophenoxy)-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenoxy)-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide, commonly known as CTZ, is a chemical compound that has been extensively studied for its potential applications in scientific research. CTZ is a thiazolylacetamide derivative that has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In
Mécanisme D'action
The mechanism of action of CTZ is not fully understood. However, it has been proposed that CTZ exerts its biological activities through the inhibition of various signaling pathways. CTZ has been shown to inhibit the NF-κB pathway, which plays a key role in the inflammatory response. CTZ has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. Additionally, CTZ has been shown to inhibit the JAK/STAT pathway, which is involved in cytokine signaling.
Biochemical and Physiological Effects
CTZ has been shown to exhibit a wide range of biochemical and physiological effects. CTZ has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a key role in the inflammatory response. CTZ has also been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. Additionally, CTZ has been shown to inhibit the replication of the hepatitis C virus and the dengue virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CTZ is its broad range of biological activities. CTZ has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral properties, making it a promising candidate for the development of new therapeutics. Additionally, CTZ has been shown to be relatively non-toxic, making it a safe compound to use in lab experiments.
However, there are also some limitations to the use of CTZ in lab experiments. One limitation is that the mechanism of action of CTZ is not fully understood. This makes it difficult to design experiments to fully elucidate the biological effects of CTZ. Additionally, CTZ has been shown to exhibit some cytotoxicity at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of CTZ. One area of research is the development of CTZ analogs with improved biological activities. Another area of research is the elucidation of the mechanism of action of CTZ. This will allow for the design of more targeted experiments to fully understand the biological effects of CTZ. Additionally, the potential applications of CTZ in the treatment of various diseases, such as cancer and viral infections, should be further explored.
Méthodes De Synthèse
The synthesis of CTZ involves the reaction of 2-chlorophenol with 2-chloroacetyl chloride to form 2-(2-chlorophenoxy)acetophenone. This intermediate is then reacted with thiourea and 3,4-dichlorobenzyl bromide to form the final product, CTZ. The synthesis of CTZ has been optimized to yield high purity and high yields.
Applications De Recherche Scientifique
CTZ has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer. CTZ has been shown to exhibit anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. CTZ has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth.
In addition to its anti-tumor activity, CTZ has also been shown to exhibit anti-inflammatory and anti-viral properties. CTZ has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a key role in the inflammatory response. CTZ has also been shown to inhibit the replication of the hepatitis C virus and the dengue virus.
Propriétés
IUPAC Name |
2-(2-chlorophenoxy)-N-[5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl3N2O2S/c19-13-6-5-11(8-15(13)21)7-12-9-22-18(26-12)23-17(24)10-25-16-4-2-1-3-14(16)20/h1-6,8-9H,7,10H2,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQKUUXQTCRRRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-isopropyl-3-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone](/img/structure/B6023066.png)


![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-ethyl-1-piperidinecarboxamide](/img/structure/B6023094.png)

![N-methyl-4-({2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}carbonyl)-2-pyridinamine](/img/structure/B6023100.png)
![5-tert-butyl-3-(4-fluorophenyl)-2-methyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6023104.png)
![1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B6023112.png)
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B6023118.png)
![3-(3,5-dimethyl-4-isoxazolyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}propanamide](/img/structure/B6023125.png)
![3-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B6023132.png)
![ethyl 1-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6023136.png)

![1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-2-methylpiperidine](/img/structure/B6023149.png)